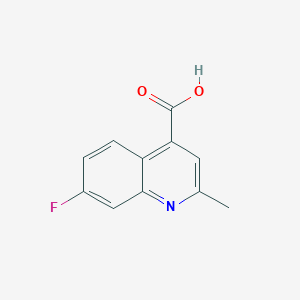

3-(Propane-1-sulfonamido)benzoic acid

Vue d'ensemble

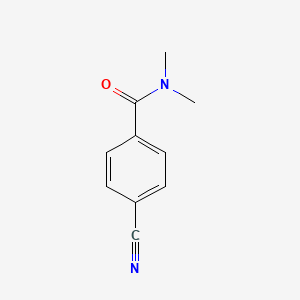

Description

3-(Propane-1-sulfonamido)benzoic acid (3-PBS) is an organic compound with a wide range of applications in scientific research. It is a highly reactive compound that is capable of forming a variety of chemical bonds and interactions with other molecules. 3-PBS has been studied extensively in recent years, with research focusing on its potential as a laboratory reagent, its biochemical and physiological effects, and its mechanism of action.

Applications De Recherche Scientifique

Material Science

3-(Propane-1-sulfonamido)benzoic acid: is utilized in material science for the development of novel materials with tailored properties. Its versatile nature allows for integration into materials that require improved mechanical strength, thermal stability, or specific optical characteristics . This compound can be a key ingredient in creating advanced polymers or coatings that are more durable and resistant to environmental factors.

Pharmaceuticals

In pharmaceutical research, 3-(Propane-1-sulfonamido)benzoic acid shows promise due to its unique structural features and chemical properties. It may serve as a building block for creating new drug molecules or as a precursor in synthesizing active pharmaceutical ingredients (APIs). Its sulfonamide group is particularly of interest for its potential biological activity .

Agrochemicals

The compound’s application in agrochemicals is being explored for its potential use in developing new pesticides or herbicides. Its chemical structure could be beneficial in creating compounds that target specific pests or weeds without affecting the crops or the environment adversely .

Corrosion Resistance

3-(Propane-1-sulfonamido)benzoic acid: derivatives have been investigated for their effectiveness in enhancing the corrosion resistance of metals such as austenitic AISI 316 stainless steel. This application is crucial in industries where metal components are exposed to corrosive environments, thereby extending the life of these components .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reagent or a standard in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in chromatography and spectrometry .

Environmental Science

Research in environmental science could leverage 3-(Propane-1-sulfonamido)benzoic acid for pollutant remediation processes. Its chemical makeup might be effective in binding or neutralizing certain environmental contaminants, aiding in the cleanup of polluted sites .

Propriétés

IUPAC Name |

3-(propylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGSASQPVDRJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585506 | |

| Record name | 3-[(Propane-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propane-1-sulfonamido)benzoic acid | |

CAS RN |

849409-82-1 | |

| Record name | 3-[(Propane-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)